Fmoc-Gly-OH-2,2-d2
Description
Stereochemical Significance of D-Amino Acids in Peptide Design and Function
Amino acids, the fundamental units of peptides and proteins, possess a chiral center at their alpha-carbon, with the exception of glycine (B1666218). This chirality gives rise to two enantiomeric forms: L-amino acids and D-amino acids. Naturally occurring proteins are predominantly composed of L-amino acids, which dictate specific three-dimensional structures and biological functions jpt.comcsbsju.eduajinomoto.comlibretexts.org.
The Fmoc Strategy in Solid-Phase Peptide Synthesis: Context and Orthogonality
Solid-phase peptide synthesis (SPPS) has revolutionized the creation of peptides, allowing for efficient, stepwise assembly of amino acid sequences on an insoluble solid support oup.comacs.orguci.edu. Among the various strategies employed, the 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategy has become the method of choice for modern peptide synthesis nih.govaltabioscience.comiris-biotech.deamericanpeptidesociety.org.
The Fmoc strategy is characterized by the temporary protection of the alpha-amino group of incoming amino acids with the base-labile Fmoc group. This group is readily removed under mild basic conditions, typically using piperidine (B6355638) in dimethylformamide (DMF), without damaging the growing peptide chain or acid-labile side-chain protecting groups uci.edunih.govaltabioscience.comamericanpeptidesociety.orggenscript.comiris-biotech.de. The side chains of amino acids are protected with groups that are stable to the basic Fmoc deprotection conditions but are labile to acidic cleavage, often using trifluoroacetic acid (TFA) acs.orgiris-biotech.deiris-biotech.depeptide.com. This differential cleavage, based on distinct chemical sensitivities (base for Fmoc, acid for side chains), is known as orthogonality altabioscience.comiris-biotech.deiris-biotech.depeptide.com.
The advantages of the Fmoc strategy include its mild deprotection conditions, compatibility with automated peptide synthesizers, and the ability to use a wide range of acid-labile side-chain protecting groups altabioscience.comiris-biotech.deamericanpeptidesociety.org. This orthogonality allows for selective manipulation of the peptide chain and side chains, facilitating the synthesis of complex and modified peptides, including those with post-translational modifications, which are often not stable to the harsher conditions of older methods like the Boc/Benzyl strategy nih.goviris-biotech.de.
Rationale for the Specific Utilization of Fmoc-[D]Gly-OH as a Synthetic Building Block
The utilization of Fmoc-[D]Gly-OH in advanced peptide synthesis is driven by the combined benefits of the Fmoc protection strategy and the unique properties that glycine, and potentially its [D] designation, can impart to a peptide sequence.
Fmoc protection ensures that the amino group of glycine is masked during coupling reactions, preventing self-polymerization or unwanted side reactions. The free carboxyl group (-OH) is available for activation and subsequent peptide bond formation with the resin-bound peptide chain oup.comaltabioscience.comnowgonggirlscollege.co.in. Glycine's minimal side chain (a single hydrogen atom) offers significant conformational flexibility and can fit into various peptide structures with minimal steric hindrance metabolon.com. This flexibility can be advantageous in designing peptides with specific structural motifs or for linking different protein domains metabolon.com.
The "[D]" designation for glycine, while unusual given glycine's achirality, suggests its use in contexts where stereochemical control is paramount, or where it is incorporated alongside other D-amino acids. As discussed in Section 1.1, the strategic inclusion of D-amino acids can enhance peptide stability against proteolysis and modulate biological activity jpt.comnih.gov. Therefore, Fmoc-[D]Gly-OH serves as a precisely protected building block, allowing researchers to introduce a glycine residue with specific stereochemical considerations (if applicable to the "[D]" designation) into a growing peptide chain using the robust and versatile Fmoc/SPPS methodology. This approach is crucial for creating peptides with tailored properties for research, diagnostics, or therapeutic applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKDFTQNXLHCGO-KNXIQCGSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583857 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}(2,2-~2~H_2_)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284665-11-8 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}(2,2-~2~H_2_)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the Integration of Fmoc D Gly Oh
General Principles of Fmoc-[D]Gly-OH Coupling in Solid-Phase Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy is the most common method for peptide assembly. beilstein-journals.org This technique involves the stepwise addition of N-α-protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). beilstein-journals.orgluxembourg-bio.com The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the α-amine of the amino acid. nih.govchempep.com
The synthesis cycle for incorporating an amino acid like Fmoc-[D]Gly-OH consists of three main steps:
Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed, typically with a mild base like piperidine (B6355638), to expose a free amine. nih.govnbinno.com
Activation and Coupling: The carboxylic acid group of the incoming Fmoc-[D]Gly-OH is activated by a coupling reagent. This activated amino acid is then added in excess to the resin, where it reacts with the free amine of the peptide chain to form a new peptide bond. beilstein-journals.orgiris-biotech.de
Washing: Excess reagents and byproducts are washed away, leaving the elongated, N-terminally Fmoc-protected peptide ready for the next cycle. luxembourg-bio.com
This cyclical process is repeated until the desired peptide sequence is assembled. beilstein-journals.org The key advantage of the Fmoc strategy is its orthogonality; the base-labile Fmoc group can be removed without affecting the acid-labile protecting groups used for the amino acid side chains, which are only removed at the final cleavage step. beilstein-journals.orgnbinno.com
Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. google.comuci.edu
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are often used in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure. chempep.comalfa-chemistry.com The additive helps to suppress side reactions and reduce racemization. chempep.com
Phosphonium Salts: Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) is a widely used phosphonium-based reagent known for its high coupling efficiency. alfa-chemistry.commerckmillipore.com
Aminium/Uronium Salts: This is the most common class of coupling reagents. Examples include HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). uci.edunih.gov HATU is often employed for sterically hindered couplings. uci.edumerckmillipore.com
The reaction conditions, including solvent and base, are also crucial. N,N-Dimethylformamide (DMF) is the most common solvent, though N-Methyl-2-pyrrolidone (NMP) is also used. nih.govresearchgate.net A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, is typically added to facilitate the reaction. google.comuci.edu Optimization involves selecting the appropriate combination of coupling reagent, additive, solvent, and base to ensure complete and rapid amide bond formation.
| Reagent Class | Examples | Common Additives | Key Characteristics |
|---|---|---|---|
| Carbodiimides | DIC, DCC | HOBt, Oxyma Pure | Cost-effective; additive suppresses side reactions. chempep.comalfa-chemistry.com |
| Phosphonium Salts | PyBOP | - | High coupling efficiency. alfa-chemistry.commerckmillipore.com |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | HOAt (with HATU) | Most common; very efficient; HATU used for difficult couplings. uci.edumerckmillipore.comnih.gov |
The removal of the Fmoc group is a critical step that must be both rapid and complete to avoid the formation of deletion sequences. iris-biotech.de The standard method for Fmoc deprotection involves treatment with a solution of a secondary amine, most commonly piperidine, in a polar aprotic solvent like DMF or NMP. nih.govresearchgate.net
The mechanism proceeds via a β-elimination reaction, where the base abstracts the acidic proton on the fluorene (B118485) ring, leading to the cleavage of the carbamate (B1207046) bond and the release of dibenzofulvene (DBF) and carbon dioxide. chempep.comresearchgate.net The piperidine then acts as a scavenger, trapping the reactive DBF to form a stable adduct, preventing it from reattaching to the newly liberated N-terminal amine of the peptide. researchgate.net
Standard deprotection conditions typically involve:
20-30% piperidine in DMF or NMP. nih.govresearchgate.net
Reaction times of 5-20 minutes, often performed in two steps to ensure completeness. uci.eduresearchgate.net
While this method is generally efficient, challenges can arise. Incomplete deprotection can occur with aggregated peptide chains. chempep.com Furthermore, the basic conditions can promote side reactions, most notably the formation of diketopiperazine (DKP) at the dipeptide stage, especially if the sequence contains Proline or Glycine (B1666218). luxembourg-bio.comacs.org To mitigate this, alternative deprotection cocktails have been developed. For instance, a solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine (B1678402) in NMP has been shown to reduce DKP formation while enhancing deprotection kinetics. acs.org
Overcoming Synthetic Challenges Through Fmoc-[D]Gly-OH Derivatives
The synthesis of certain peptide sequences, often termed "difficult sequences," can be hampered by issues such as poor solubility and intermolecular aggregation of the growing peptide chains. peptide.comresearchgate.net These problems, driven by the formation of secondary structures like β-sheets on the solid support, can lead to incomplete coupling and deprotection reactions, resulting in low yields and impure products. luxembourg-bio.comresearchgate.net Glycine-rich sequences can be particularly challenging. nih.govresearchgate.net
Another significant side reaction is the formation of aspartimide, which occurs in sequences containing an Asp-Gly motif. researchgate.netsigmaaldrich.com The basic conditions used for Fmoc deprotection can cause the peptide backbone to cyclize at the aspartic acid residue, leading to a succinimide (B58015) derivative that can subsequently hydrolyze to form β-aspartyl and D-aspartyl peptides. researchgate.net
To address these challenges, chemical modification of the peptide backbone has emerged as a powerful strategy. luxembourg-bio.comresearchgate.net This involves the temporary introduction of a protecting group onto a backbone amide nitrogen, which disrupts the hydrogen bonding responsible for aggregation. peptide.compeptide.com
For sequences involving glycine, the use of N-α-Fmoc-N-α-(2,4-dimethoxybenzyl)-glycine, or Fmoc-(Dmb)Gly-OH, is a highly effective strategy to overcome synthetic difficulties. peptide.comsigmaaldrich.com The 2,4-dimethoxybenzyl (Dmb) group is a reversible backbone-protecting group. peptide.compeptide.com
By substituting a standard Fmoc-Gly-OH with Fmoc-(Dmb)Gly-OH, the Dmb group on the amide nitrogen physically disrupts the inter-chain hydrogen bonding that leads to aggregation. peptide.compeptide.com This results in several benefits:
Enhanced Synthetic Efficiency: It prevents aggregation during chain assembly, leading to faster and more predictable coupling and deprotection reactions. researchgate.netsigmaaldrich.com
Improved Purity and Yield: By minimizing aggregation-related problems, the use of Fmoc-(Dmb)Gly-OH leads to improved yields, purities, and solubilities of the crude peptide products. merckmillipore.comresearchgate.net
Prevention of Aspartimide Formation: Introducing a glycine residue using Fmoc-(Dmb)Gly-OH immediately before an aspartic acid residue can completely prevent aspartimide formation. merckmillipore.comsigmaaldrich.com
Promotion of Cyclization: The backbone protection can help promote the cyclization of glycine-containing peptides. sigmaaldrich.com
The Dmb group is stable to the basic conditions of Fmoc deprotection but is cleaved concurrently with the side-chain protecting groups during the final acidolytic cleavage step with trifluoroacetic acid (TFA). peptide.compeptide.com
Beyond the use of single backbone-protected monomers like Fmoc-(Dmb)Gly-OH, pre-formed dipeptides incorporating the Dmb group offer a powerful tool for enhancing synthesis efficiency. merckmillipore.comresearchgate.net Derivatives such as Fmoc-Ala-(Dmb)Gly-OH and Fmoc-Gly-(Dmb)Gly-OH provide similar benefits to pseudoproline dipeptides but are specifically designed for sequences containing glycine. alfa-chemistry.commerckmillipore.com
The strategy involves simply substituting a Gly residue, along with the preceding amino acid in the sequence, with the appropriate Dmb-dipeptide. merckmillipore.com These dipeptides are compatible with standard coupling methods like PyBOP/DIPEA or DIPCDI/HOBt. alfa-chemistry.commerckmillipore.com The introduction of these "structure-breaking" N-alkylated units at strategic points within a difficult sequence (e.g., spaced every 5-6 residues) effectively disrupts the formation of secondary structures throughout the peptide assembly process. merckmillipore.comresearchgate.net This tactic leads to better acylation and deprotection kinetics, enhanced reaction rates, and ultimately, higher purity of the final peptide product. researchgate.netsemanticscholar.org The use of monomeric Fmoc-(Dmb)Gly-OH has also been successfully employed to prevent unwanted side-product formation in the synthesis of peptide thioesters from glycine-rich sequences. nih.govchemrxiv.org
| Derivative | Structure Type | Primary Application | Key Benefit |
|---|---|---|---|
| Fmoc-(Dmb)Gly-OH | Backbone-Protected Monomer | Incorporating a single Gly in a difficult region; preventing Asp-Gly aspartimide formation. merckmillipore.comsigmaaldrich.com | Disrupts local aggregation; prevents specific side reactions. peptide.comsigmaaldrich.com |
| Fmoc-Ala-(Dmb)Gly-OH | Backbone-Protected Dipeptide | Incorporating an Ala-Gly sequence in a difficult peptide. merckmillipore.com | Acts as a "structure-breaker" to improve overall synthesis efficiency. merckmillipore.comresearchgate.net |
| Fmoc-Gly-(Dmb)Gly-OH | Backbone-Protected Dipeptide | Incorporating a Gly-Gly sequence in a difficult peptide. merckmillipore.compeptide.com | Disrupts aggregation in poly-glycine regions. google.compeptide.com |
Automated and Flow Chemistry Approaches for Fmoc-[D]Gly-OH Incorporation
The repetitive, cyclical nature of Fmoc-based SPPS makes it highly amenable to automation. beilstein-journals.orgnih.gov Automated peptide synthesizers have become standard tools, capable of performing the deprotection, coupling, and washing steps required for peptide chain elongation with minimal manual intervention. beilstein-journals.orguci.edu The milder chemistry of the Fmoc method, which avoids the repetitive use of strong acid required in Boc-SPPS, makes it particularly well-suited for automation. nih.govnih.gov
More recently, continuous-flow chemistry has been applied to SPPS, offering significant advantages in speed and efficiency. nih.govvapourtec.com In a flow-based system, pre-heated reagents and solvents are passed continuously through a column containing the resin. nih.govvapourtec.com This approach offers several benefits:
Rapid Synthesis: By maintaining maximal reagent concentration and enabling rapid reagent exchange, flow systems can dramatically reduce the time required for each amino acid incorporation cycle. For instance, cycle times of less than five minutes per residue have been achieved. nih.gov
Enhanced Control: The system allows for precise control over reaction conditions such as temperature and flow rate. nih.govvapourtec.com
In-line Monitoring: Flow synthesizers can be equipped with in-line detectors (e.g., UV-Vis spectrometers) to continuously monitor the process. vapourtec.comnih.gov This allows for real-time tracking of the Fmoc deprotection step by measuring the concentration of the released dibenzofulvene-piperidine adduct, providing immediate feedback on the efficiency of each coupling cycle. iris-biotech.devapourtec.comnih.gov
These automated and flow-based platforms are fully compatible with the incorporation of Fmoc-[D]Gly-OH and its derivatives, enabling the rapid and efficient synthesis of complex peptides while providing valuable data for process optimization. vapourtec.comnih.gov
Sustainable and Green Chemistry Innovations in Fmoc-[D]Gly-OH Synthesis Protocols
Key advancements in greening the synthesis and application of Fmoc-protected amino acids involve a multi-faceted approach. This includes replacing conventional solvents like N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) with more sustainable alternatives. doaj.orgacs.org Furthermore, alternatives to the hazardous deprotection reagent piperidine are being actively explored, alongside process intensification strategies such as combining reaction steps to eliminate intermediate washes. peptide.comadvancedchemtech.com
Greener Solvents and Reagent Substitution
A primary focus of green innovation has been the identification and validation of environmentally benign solvents that can effectively replace traditional ones in SPPS. Solvents like DMF and NMP are classified as Substances of Very High Concern (SVHC) due to their reproductive toxicity, making their replacement a priority. doaj.org
Research has demonstrated the viability of several greener alternatives:
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF has been successfully used for coupling reactions. acs.org A protocol utilizing a mixture of 2-MeTHF and methanol (B129727) (MeOH) with a mineral base (NaOH) for the Fmoc removal step has been thoroughly evaluated, avoiding hazardous components like piperidine, DCM, and DMF entirely. nih.gov This protocol was specifically optimized for glycine residues, making it directly relevant to Fmoc-[D]Gly-OH. nih.gov
Propylene Carbonate (PC): This solvent has been shown to be an effective replacement for both DCM and DMF in solution- and solid-phase peptide synthesis, yielding products of comparable purity to those made with conventional solvents. rsc.orgresearchgate.net
Dipropyleneglycol Dimethylether (DMM): DMM is another promising green solvent. While deprotection times using 20% piperidine in DMM were longer compared to DMF (30 minutes vs. 6 minutes for Fmoc-Val-OH), the times are considered acceptable for a greener process. nih.gov
Other Alternatives: Studies have also explored the use of ethyl acetate, ethanol, and water to reduce hazardous waste and improve laboratory safety. acs.orgadvancedchemtech.com
In addition to solvent replacement, significant efforts have been made to find alternatives to piperidine for Fmoc deprotection. 4-methylpiperidine (B120128) (4-MP) has emerged as a suitable and less hazardous substitute, demonstrating equal effectiveness in removing the Fmoc group. advancedchemtech.comtandfonline.com Another innovative approach involves using a dilute aqueous solution of sodium hydroxide (B78521) (NaOH) in a green solvent mixture, which completely circumvents the use of amine bases. nih.gov
| Parameter | Conventional Protocol | Green Innovation | Key Advantages | Reference |
|---|---|---|---|---|
| Solvent | DMF, DCM, NMP | 2-MeTHF, Propylene Carbonate (PC), DMM, Ethyl Acetate | Reduced toxicity, often derived from renewable sources. | doaj.orgacs.orgresearchgate.netnih.gov |
| Fmoc Deprotection Reagent | 20% Piperidine in DMF | 20% 4-Methylpiperidine (4-MP) or NaOH in 2-MeTHF/MeOH | Lower hazard profile, avoidance of controlled substances. | advancedchemtech.comnih.govtandfonline.com |
| Reaction Conditions | Multiple discrete steps with intermediate washes. | In-situ Fmoc removal; combining coupling and deprotection. | Reduces solvent consumption by up to 75%. | peptide.com |
| Catalysis | Chemical reagents | Enzymatic catalysis (e.g., alcalase, thermolysin) | Mild reaction conditions, high specificity, aqueous media. | tandfonline.comresearchgate.net |
Process Optimization and Enzymatic Methods
Process optimization represents another critical frontier in sustainable synthesis. A significant breakthrough is the development of in-situ Fmoc removal protocols. peptide.com In this strategy, once the amino acid coupling step is complete, the deprotection agent (e.g., 4-MP) is added directly to the same reaction vessel without intermediate filtration and washing. peptide.comtandfonline.com This telescoping of steps drastically reduces the number of washes required, leading to solvent savings of as much as 75%. peptide.com To ensure the complete removal of the basic deprotection agent before the next coupling cycle, a wash solution containing a weak acid like 1% OxymaPure has been effectively incorporated into the protocol. peptide.comadvancedchemtech.com
Chemo-enzymatic strategies offer a paradigm shift for green peptide synthesis. Enzymes operate under mild conditions, typically in aqueous solutions, and exhibit high specificity, which can reduce the need for side-chain protecting groups. Research has shown that proteases can catalyze the formation of peptide bonds on a solid support. researchgate.net For instance, the enzyme alcalase has been used for the saponification of Fmoc-peptide esters in high concentrations of organic solvents, a method that avoids the harsh basic conditions that would otherwise cleave the Fmoc group. tandfonline.com The application of such enzymatic methods provides a pathway to significantly reduce chemical waste and energy consumption.
| Innovation | Description | Impact on Sustainability | Reference |
|---|---|---|---|
| In-situ Fmoc Removal | Deprotection agent (4-MP or piperidine) is added directly to the coupling cocktail. | Eliminates intermediate washing steps, saving up to 75% of solvent. | peptide.comtandfonline.com |
| NaOH-based Deprotection | Utilizes aqueous NaOH in a 2-MeTHF/MeOH solvent system for Fmoc removal. | Avoids hazardous amine bases (piperidine) and traditional polar aprotic solvents (DMF). | nih.gov |
| Enzymatic Ester Hydrolysis | The enzyme 'alcalase' is used to hydrolyze C-terminal esters to prepare Fmoc-peptide fragments. | Operates under mild conditions, preventing cleavage of the base-labile Fmoc group. | tandfonline.com |
| Agro-Waste Derived Solvents | Use of solvent media derived from sources like lemon fruit shell ash. | Utilizes renewable and waste-stream resources, enhancing the circular economy. | nih.govbenthamdirect.com |
Advanced Research Applications of Fmoc D Gly Oh in Peptide Chemistry
Design and Synthesis of Peptidomimetics and Non-Canonical Peptides
The synthesis of peptidomimetics and peptides containing non-canonical amino acids is a major strategy in drug discovery to enhance properties such as stability, bioavailability, and receptor affinity. chempep.comasm.org Fmoc-Gly-OH plays a significant role in this field, primarily due to the unique conformational properties of the glycine (B1666218) residue.
The incorporation of D-amino acids into peptide chains is a well-established method for inducing specific secondary structures, such as β-turns and left-handed helices, and for increasing resistance to enzymatic degradation. psu.educhempep.com Glycine, being achiral, possesses a conformational flexibility that is significantly greater than that of chiral amino acids. psu.edu Its Ramachandran plot shows allowed regions for both positive and negative phi (φ) values, meaning it can mimic the conformational preferences of both L- and D-amino acids. psu.edu
Strategically placing a glycine residue in a peptide sequence allows it to act as a surrogate for a D-amino acid. psu.edu This is particularly useful for inducing turns or kinks in the peptide backbone, which are crucial for the bioactivity of many peptides. sci-hub.se For example, a Type I' β-turn conformation can be facilitated by placing a D-like residue at the i+1 position; glycine can readily adopt the necessary positive φ angle to fulfill this role. researchgate.net Researchers leverage this property to design peptidomimetics with precisely controlled three-dimensional structures, thereby fine-tuning their interaction with biological targets. The ability of glycine to access this expanded conformational space makes Fmoc-Gly-OH an indispensable tool for modulating the architecture of synthetic peptides. psu.edu
The creation of peptide analogues with defined stereochemistry is primarily achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. asm.org This method involves the stepwise addition of N-α-Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin support. asm.orgsemanticscholar.org Fmoc-Gly-OH is a standard building block in this process.
The synthetic cycle involves two key steps:
Deprotection: The base-labile Fmoc group on the terminal amino acid is removed using a mild base, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF), to expose a free amine. chempep.comanii.org.uy
Coupling: The next Fmoc-protected amino acid (such as Fmoc-Gly-OH) is activated and coupled to the newly exposed amine, forming a new peptide bond. semanticscholar.organii.org.uy Common activating reagents include carbodiimides like DIC or uronium salts like HBTU and HATU. anii.org.uyresearchgate.net
This cycle is repeated until the desired sequence is assembled. By using specific Fmoc-amino acids (L- or D-isomers, or achiral ones like glycine) at each step, a peptide with a precisely defined stereochemical sequence is produced. mdpi.com The final peptide is then cleaved from the resin, and side-chain protecting groups are removed, typically with a strong acid cocktail containing trifluoroacetic acid (TFA). researchgate.net The use of Fmoc-Gly-OH in this workflow allows for the seamless incorporation of glycine residues at any desired position to build custom peptide analogues.
Strategic Deployment in Macrocyclization and Constrained Peptide Architectures
Cyclic peptides are of great interest in drug development because their constrained architecture often leads to higher receptor affinity, selectivity, and metabolic stability compared to their linear counterparts. sci-hub.se Fmoc-Gly-OH is strategically employed in the synthesis of these molecules. A common strategy for macrocyclization involves synthesizing a linear peptide precursor on a solid support, cleaving it, and then inducing head-to-tail cyclization in solution. anii.org.uymdpi.com
Glycine is frequently chosen as the C-terminal residue of the linear precursor for two main reasons:
Minimization of Steric Hindrance: The lack of a side chain on glycine reduces steric hindrance at the site of cyclization, facilitating the intramolecular reaction. anii.org.uy
Prevention of Epimerization: Placing an achiral residue like glycine at the C-terminus prevents the loss of stereochemical integrity (epimerization) at this position, which can occur under the basic or harsh conditions sometimes used for cyclization. anii.org.uy
This strategic placement of glycine, incorporated using Fmoc-Gly-OH during SPPS, is a key design principle for the efficient synthesis of a wide range of constrained peptide architectures, including important classes like the arylomycin-derived cyclic lipopeptides. semanticscholar.org
Utilization in the Preparation of Chemically Modified Peptides and Bioconjugates
Fmoc-Gly-OH and its dipeptide analogue, Fmoc-Gly-Gly-OH, are valuable tools for creating chemically modified peptides and bioconjugates. chemimpex.comsigmaaldrich.combiosynth.com Glycine residues often serve as simple, flexible, and hydrophilic spacers or linkers within these complex molecules.
A prominent application is in the construction of antibody-drug conjugates (ADCs). sigmaaldrich.combiosynth.com In this context, a dipeptide linker like Gly-Gly can be incorporated between the antibody and a cytotoxic drug. Fmoc-Gly-Gly-OH is used during the synthesis of the linker-payload moiety. sigmaaldrich.combiosynth.com This specific dipeptide sequence can be designed to be cleavable by lysosomal enzymes, such as Cathepsin B, ensuring that the potent drug is released only after the ADC has been internalized by the target cancer cell.
The synthesis of such constructs relies on the principles of Fmoc-SPPS, where Fmoc-Gly-OH or Fmoc-Gly-Gly-OH can be coupled to other components to build the desired linker system. chemimpex.com This modularity allows for the creation of diverse bioconjugates for applications in targeted therapy and drug delivery. chemimpex.com
Contribution to Combinatorial Peptide Library Synthesis and Screening Methodologies
Combinatorial chemistry is a powerful technology for discovering new bioactive peptides. americanpeptidesociety.org It involves the synthesis of vast libraries containing millions of unique peptide sequences, which are then screened for a desired activity. Fmoc-Gly-OH is a fundamental component in the synthesis of these libraries. nih.govkobv.de
The most common method is the "split-mix" or "one-bead-one-compound" approach. americanpeptidesociety.org In this technique, a batch of resin beads is split into multiple portions. A different Fmoc-amino acid, such as Fmoc-Gly-OH, is coupled to the beads in each portion. kobv.de Then, all the portions are recombined, mixed thoroughly, and split again for the next coupling cycle. Repeating this process allows for the generation of a library where, ideally, each bead carries a single, unique peptide sequence. americanpeptidesociety.org
The inclusion of Fmoc-Gly-OH alongside other L-, D-, and non-canonical amino acids maximizes the structural and functional diversity of the library. nih.gov After synthesis, these libraries can be screened to identify "hit" compounds with high affinity for a specific biological target, which can then be developed into new therapeutics or diagnostic tools. americanpeptidesociety.orgkobv.de
Role in Chemical Protein Synthesis via Ligation Strategies
The total chemical synthesis of proteins is made possible by ligation strategies, most notably Native Chemical Ligation (NCL). nih.gov NCL allows for the chemoselective joining of two unprotected peptide fragments in aqueous solution. The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue, forming a native peptide bond at the ligation site. nih.gov
Fmoc-based SPPS is widely used to prepare the required peptide fragments. thieme-connect.com While the thioester group is not stable to the repeated piperidine treatments of Fmoc chemistry, various "safety-catch" linkers and thioester surrogate strategies have been developed to overcome this. nih.govthieme-connect.com In these synthetic schemes, Fmoc-Gly-OH is used as a standard building block to construct the backbone of the peptide fragments. thieme-connect.comgoogle.com For instance, in the synthesis of a glycoprotein (B1211001) via an alkanesulfonamide 'safety-catch' linker approach, Fmoc-Gly-OH was the first amino acid attached to the resin, forming the C-terminus of a peptide-thioester precursor. thieme-connect.com The reliability and high coupling efficiency of Fmoc-Gly-OH make it an essential component in the multi-step synthesis of the complex peptide segments required for assembling entire proteins from chemical building blocks.
Compound Information Table
Construction of Peptides for Structural Biology Studies (e.g., Mirror-Image Enzymes)
The incorporation of Fmoc-[D]Gly-OH and other D-amino acid analogs is a cornerstone of an advanced application in structural biology: the creation of mirror-image biomolecules, particularly enzymes and proteins. dkfz.degoogle.com Natural proteins are almost exclusively composed of L-amino acids. Their mirror-image counterparts, known as D-proteins, are constructed from D-amino acids and the achiral amino acid glycine. google.comresearchgate.netnih.gov These synthetic D-proteins fold into structures that are the exact mirror image of their natural L-forms, a property that provides unique advantages for structural determination and drug discovery. dkfz.dearxiv.org
The chemical synthesis of these D-proteins is essential, as ribosomal machinery in cells can only process L-amino acids. arxiv.orgchemrxiv.org Modern techniques like automated fast flow peptide synthesis (AFPS) have made the production of D-proteins more routine and accessible. chemrxiv.org Fmoc-[D]Gly-OH, as a protected form of the achiral glycine, is a fundamental building block in this process, used alongside a full complement of protected D-amino acids to assemble the desired D-protein sequence. google.comresearchgate.net
One of the most powerful applications of synthetic D-proteins is in mirror-image phage display. chemrxiv.org In this technique, a D-protein target is synthesized and used as "bait" to screen vast libraries of L-peptides displayed on phages. Peptides that bind to the D-target are identified, and their sequences are then used to synthesize the corresponding D-peptides. These D-peptides are highly valuable as potential therapeutics because they will bind to the natural L-protein in the body but are resistant to degradation by proteases, which are evolved to act on L-peptides. chemrxiv.orglifetein.com
Another key application is racemic X-ray crystallography. Crystallizing proteins for structure determination can be a major bottleneck in structural biology. However, crystallizing a racemic mixture (a 1:1 ratio) of a D-protein and its corresponding L-protein can facilitate the formation of more robust, higher-quality crystals with centrosymmetric properties, which simplifies and improves the accuracy of structure determination. chemrxiv.orgwikipedia.org
Research in this area has led to the successful synthesis of numerous D-proteins, including functional enzymes. Scientists have created D-versions of enzymes like DNA ligase and T7 RNA polymerase, demonstrating that these mirror-image enzymes can catalyze reactions on mirror-image substrates (e.g., a D-polymerase replicating L-DNA). dkfz.degoogle.com A notable study successfully applied automated flow synthesis to produce 12 different D-proteins and their L-counterparts, showcasing the robustness of the methodology. chemrxiv.org
Table 1: Examples of Synthesized D-Proteins for Structural and Functional Studies
This table presents a selection of D-proteins that have been successfully synthesized using chemical methods, highlighting their size and intended application in structural biology.
| Protein | Number of Residues | Method of Synthesis | Application Highlight | Reference |
| MDM2 | ~125 | Automated Fast Flow Peptide Synthesis (AFPS) | Mirror-Image Phage Display | chemrxiv.org |
| CHIP | ~303 | Automated Fast Flow Peptide Synthesis (AFPS) | Mirror-Image Phage Display | chemrxiv.org |
| TIGIT | Not Specified | Hydrazide-based Native Chemical Ligation | Mirror-Image Phage Display | researchgate.net |
| African Swine Fever Virus Polymerase X (ASFV pol X) | ~20 kDa | Total Chemical Synthesis | Study of Mirror-Image Enzyme Function | researchgate.net |
| T7 RNA Polymerase | Not Specified | Chemical Synthesis | Mirror-Image Transcription | google.com |
| DNA Ligase | Not Specified | Chemical Synthesis | Mirror-Image Gene Ligation | dkfz.de |
Mechanistic Insights and Side Reaction Mitigation in Fmoc D Gly Oh Based Syntheses
Understanding Aggregation Phenomena in D-Glycine Rich Sequences and Prevention Strategies
The presence of D-amino acids, including D-glycine, can significantly influence peptide backbone conformation, potentially increasing the propensity for aggregation in sequences rich in these residues. jpt.compeptide.com This effect is attributed to altered hydrogen bonding patterns and a tendency to promote beta-sheet structures, which are common drivers of aggregation. peptide.com The mechanisms behind this increased aggregation are complex, often involving intermolecular interactions that lead to the formation of insoluble peptide aggregates. scbt.com
To effectively combat aggregation in D-glycine-containing peptides, several strategies can be employed. These include the careful selection of coupling additives and the optimization of solvent systems used during solid-phase peptide synthesis (SPPS). wikipedia.org Additionally, the use of chaotropic agents during synthesis or cleavage steps can help disrupt pre-formed aggregates. wikipedia.org It is also noted that high concentrations of Fmoc-amino acid solutions can inadvertently promote aggregation, underscoring the need for controlled reagent preparation. researchgate.net Incorporating structural elements that disrupt hydrogen bonding, such as pseudoprolines or backbone protecting groups, can also be beneficial in overcoming synthesis problems associated with difficult or long sequences. peptide.com
Mitigation of Aspartimide Formation and Other On-Resin Side Reactions
Aspartimide formation is a significant side reaction in peptide synthesis, particularly in sequences involving aspartic acid. peptide.comnih.gov While Fmoc-[D]Gly-OH itself does not directly participate in aspartimide formation, its presence within a peptide chain can influence the local microenvironment, potentially affecting the rate of succinimide (B58015) ring formation in adjacent aspartic acid residues. peptide.comnih.gov Mitigation strategies for aspartimide formation include the use of milder coupling conditions, specific additives like HOBt or HOAt, and careful control of pH during deprotection steps. jpt.comrsc.org The addition of acidic modifiers, such as Oxyma Pure or formic acid, to the deprotection solution has also been shown to reduce aspartimide-related impurities. nih.govrsc.org
Other on-resin side reactions that can impact peptide quality include oxidation, deamidation, and incomplete coupling. rsc.orgbachem.com The incorporation of D-amino acids like D-glycine necessitates careful selection of coupling reagents and bases to ensure efficient coupling and minimize undesired reactions. bachem.comiris-biotech.de While Fmoc-[D]Gly-OH is generally stable under standard Fmoc/tBu SPPS conditions, suboptimal reaction parameters can still lead to various side reactions. scbt.com The use of bulky aspartate esters or backbone amide protecting groups can further suppress aspartimide formation. researchgate.netiris-biotech.de
Control of Racemization and Stereochemical Integrity During Coupling
Maintaining stereochemical integrity during peptide coupling is crucial, especially when incorporating non-natural amino acids. nih.gov Although glycine (B1666218) is achiral, its D-enantiomer, D-glycine, does not possess a chiral center susceptible to racemization. However, the presence of Fmoc-[D]Gly-OH in a growing peptide chain can influence the coupling efficiency and potentially affect the stereochemical integrity of neighboring chiral amino acid residues. nih.gov
The risk of racemization is highly dependent on the coupling reagents and activation methods employed. nih.gov Highly reactive agents or prolonged activation periods can increase the likelihood of epimerization. nih.gov Therefore, when incorporating Fmoc-[D]Gly-OH, it is essential to select coupling reagents and optimize reaction conditions that ensure efficient peptide bond formation without compromising the stereochemistry of adjacent residues. Additives like HOBt, HOAt, or Oxyma Pure are commonly used to suppress racemization during coupling reactions. peptide.combachem.comluxembourg-bio.com
Impact of Fmoc-[D]Gly-OH on Overall Peptide Yield and Purity Profiles
Achieving optimal yield and purity necessitates careful optimization of synthesis parameters specific to Fmoc-[D]Gly-OH incorporation, such as precise control over coupling times and reagent stoichiometry. chempep.com The final purity profile is intrinsically linked to the success in controlling aggregation, minimizing side reactions, and preserving stereochemical integrity throughout the synthesis process. chempep.com
Analytical Methodologies for Fmoc D Gly Oh Containing Peptides
Real-Time Monitoring of Coupling and Deprotection Steps
Real-time monitoring of solid-phase peptide synthesis (SPPS) is crucial for optimizing reaction conditions and ensuring high-quality peptide production. csic.es This is particularly relevant when incorporating modified amino acids like Fmoc-[D]Gly-OH.
A primary method for monitoring the deprotection of the Fmoc group is UV-Vis spectroscopy. tec5usa.com The Fmoc group is cleaved from the N-terminus of the growing peptide chain using a base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). tec5usa.comiris-biotech.de This reaction releases a dibenzofulvene (DBF)-piperidine adduct, which has a strong UV absorbance. iris-biotech.demostwiedzy.pl By continuously monitoring the absorbance of the solution at specific wavelengths, such as 289 nm or 301 nm, the progress of the deprotection reaction can be quantified in real-time. iris-biotech.demostwiedzy.pl This technique allows for the determination of reaction completion and can help in identifying any issues with the deprotection step. iris-biotech.de The concentration of the released Fmoc group can be calculated using the Beer-Lambert law, providing a quantitative measure of the deprotection efficiency. iris-biotech.de
In addition to UV-Vis spectroscopy, other techniques can be employed for real-time monitoring. Refractive index monitoring of the liquid phase offers another online method to follow both coupling and deprotection reactions. iris-biotech.de Colorimetric assays, such as the ninhydrin (B49086) test, can be used to qualitatively or quantitatively assess the presence of free primary amines on the resin after the deprotection step. iris-biotech.de A positive ninhydrin test (indicated by a blueish color) confirms the successful removal of the Fmoc group, while a negative test (yellow color) after the coupling step indicates a complete reaction. iris-biotech.de However, it's important to note that certain N-terminal amino acids can yield ambiguous results with the ninhydrin test. iris-biotech.de For secondary amines, like proline, the acetaldehyde/chloranil test can be used. iris-biotech.de
The kinetics of the Fmoc removal can be influenced by the concentration of the base used. For instance, studies using Fmoc-Val-OH have shown that increasing the piperidine concentration in DMF from 1% to 5% significantly accelerates the deprotection reaction, with 5% piperidine achieving complete removal in under 3 minutes. researchgate.net While these studies were not performed specifically with Fmoc-[D]Gly-OH, the principles of monitoring the reaction kinetics are directly applicable.
| Technique | Principle | Monitored Species/Property | Key Findings/Applications | References |
| UV-Vis Spectroscopy | Spectrophotometric quantification of the dibenzofulvene-piperidine adduct formed upon Fmoc cleavage. | Dibenzofulvene-piperidine adduct | Allows for quantitative, real-time monitoring of deprotection kinetics and resin loading. iris-biotech.demostwiedzy.pl | tec5usa.comiris-biotech.demostwiedzy.pl |
| Refractive Index Monitoring | Continuous measurement of the refractive index of the liquid phase. | Changes in solution composition | On-line monitoring of both coupling and deprotection reactions. iris-biotech.de | iris-biotech.de |
| Ninhydrin Test | Colorimetric detection of primary amines. | Free primary amino groups on the resin | Qualitative or quantitative assessment of deprotection completion (blueish color) and coupling completion (yellow color). iris-biotech.de | iris-biotech.de |
| TNBS Test | Colorimetric detection of primary amines. | Free primary amino groups on the resin | Suited for microscopic evaluation of resin beads; an orange color indicates incomplete coupling. iris-biotech.de | iris-biotech.de |
| Acetaldehyde/Chloranil Test | Colorimetric detection of secondary amines. | Free secondary amino groups on the resin | Used for monitoring coupling to secondary amines like proline; dark blue to green beads indicate presence of secondary amines. iris-biotech.de | iris-biotech.de |
Post-Synthetic Analysis and Purification Techniques
Following the completion of solid-phase peptide synthesis (SPPS), the crude peptide containing Fmoc-[D]Gly-OH must be cleaved from the resin, deprotected, and purified. The analysis at this stage is critical to assess the success of the synthesis and to isolate the target peptide from impurities.
The initial step after synthesis is the cleavage of the peptide from the solid support and the simultaneous removal of any remaining side-chain protecting groups. google.com This is typically achieved by treating the peptide-resin with a strong acid cocktail, often containing trifluoroacetic acid (TFA) along with scavengers like water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) to prevent side reactions. google.commdpi.com
Once the crude peptide is obtained, its purity is assessed, and it is subsequently purified. The most common and powerful technique for both the analysis and purification of synthetic peptides is reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov RP-HPLC separates the target peptide from deletion sequences, incompletely deprotected peptides, and other by-products based on hydrophobicity. nih.gov A common setup for peptide analysis involves a C18 column and a gradient of increasing acetonitrile (B52724) concentration in water, with both solvents typically containing a small amount of TFA (e.g., 0.1%). mdpi.comnih.gov The purity of the peptide is determined by integrating the peak areas in the chromatogram. nih.gov For purification, preparative RP-HPLC is used with similar conditions but on a larger scale. rsc.org
Solid-phase extraction (SPE) can also be utilized as a purification method, particularly for desalting the peptide or for a preliminary cleanup before the final HPLC purification. researchgate.netrsc.org SPE cartridges, often packed with C18 silica, are used to retain the peptide while salts and other hydrophilic impurities are washed away. rsc.org The peptide is then eluted with a higher concentration of organic solvent. rsc.org
The success of the synthesis and the identity of the purified peptide are confirmed by mass spectrometry (MS). smolecule.comtandfonline.com Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are routinely used to determine the molecular weight of the peptide. rsc.orgtandfonline.com The observed molecular weight should correspond to the calculated mass of the peptide containing the deuterated glycine (B1666218) residue. For Fmoc-[D]Gly-OH, a mass shift of +2 compared to the corresponding peptide with natural glycine would be expected. sigmaaldrich.com
| Technique | Purpose | Typical Conditions/Reagents | Information Obtained | References |
| Cleavage from Resin | Release of the peptide from the solid support and removal of side-chain protecting groups. | Trifluoroacetic acid (TFA) cocktail with scavengers (e.g., TIS, water, EDT). google.commdpi.com | Crude peptide in solution. | google.commdpi.com |
| Reverse-Phase HPLC (RP-HPLC) | Analysis and purification of the crude peptide. | C18 or C8 column; gradient of acetonitrile in water with 0.1% TFA. mdpi.comnih.gov | Purity assessment and isolation of the target peptide. google.comnih.gov | researchgate.netgoogle.commdpi.comnih.govnih.govrsc.org |
| Solid-Phase Extraction (SPE) | Desalting and preliminary purification. | C18 cartridges; step-wise elution with increasing organic solvent concentration. rsc.org | Partially purified and desalted peptide. | researchgate.netrsc.org |
| Mass Spectrometry (MS) | Confirmation of peptide identity and mass. | MALDI-TOF or ESI-MS. rsc.orgtandfonline.com | Molecular weight of the synthesized peptide. smolecule.comtandfonline.com | rsc.orgsmolecule.comtandfonline.com |
Spectroscopic and Chromatographic Characterization of Modified Peptides
Comprehensive characterization of the purified peptide containing Fmoc-[D]Gly-OH is essential to confirm its structure and purity. This involves a combination of chromatographic and spectroscopic techniques.
As mentioned previously, RP-HPLC is the primary tool for assessing the purity of the final peptide product. cem.com High-resolution analytical RP-HPLC can resolve the target peptide from closely related impurities, and a purity level of ≥99% is often achievable for synthetic peptides. cem.com The retention time of the peptide provides a characteristic chromatographic signature.
Mass spectrometry is indispensable for confirming the correct mass of the synthesized peptide. scielo.org.mx High-resolution mass spectrometry can provide highly accurate mass measurements, further confirming the elemental composition of the peptide. In the context of Fmoc-[D]Gly-OH, the isotopic enrichment can be confirmed by the observed mass shift. sigmaaldrich.com
Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the peptide. While not routinely used for simple sequence confirmation, 2D NMR techniques can be employed to assign the resonances of the peptide backbone and side chains, confirming the connectivity and stereochemistry of the amino acid residues. The presence of the deuterated glycine could be specifically observed in NMR spectra.
Fourier-Transform Infrared (FTIR) spectroscopy can provide information about the peptide's secondary structure through the analysis of the amide I and amide II bands. mdpi.com The positions of these bands are sensitive to the hydrogen bonding patterns within the peptide backbone.
Fluorescence spectroscopy can be utilized if the peptide contains a fluorescent label or a naturally fluorescent amino acid like tryptophan. The fluorenyl group of the Fmoc protecting group itself is fluorescent, which can be used in certain analytical contexts, although the Fmoc group is removed from the final peptide. mdpi.com
| Technique | Information Provided | Typical Application in Peptide Analysis | References |
| Reverse-Phase HPLC (RP-HPLC) | Purity and retention time. | Final purity assessment of the purified peptide. cem.comscielo.org.mx | cem.comscielo.org.mx |
| Mass Spectrometry (MS) | Molecular weight and sequence confirmation. | Verification of the correct mass, including isotopic labels. rsc.orgtandfonline.com | rsc.orgtandfonline.comscielo.org.mx |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed 3D structure and connectivity. | Structural elucidation and confirmation of residue incorporation. sigmaaldrich.com | sigmaaldrich.com |
| Circular Dichroism (CD) Spectroscopy | Secondary structure (α-helix, β-sheet, random coil). | Assessing the conformational impact of the modified residue. nih.gov | nih.gov |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Secondary structure and hydrogen bonding. | Characterizing the overall structure and intermolecular interactions. mdpi.com | mdpi.com |
| Fluorescence Spectroscopy | Local environment of fluorescent probes. | Studying conformational changes and binding interactions (if a fluorophore is present). mdpi.com | mdpi.com |
Future Perspectives and Emerging Trends in Fmoc D Gly Oh Research
Development of Novel Protecting Group Strategies for D-Glycine
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group in peptide chemistry. However, the synthesis of complex and lengthy peptides, particularly those containing D-amino acids, often encounters challenges such as aggregation and side reactions. This has spurred the development of novel protecting group strategies to improve synthesis efficiency and peptide purity.
One area of active research is the exploration of alternative Nα-protecting groups that offer different lability characteristics compared to Fmoc. While the tert-butyloxycarbonyl (Boc) group represents a well-established alternative, its removal requires strong acidic conditions that can be incompatible with sensitive peptide sequences. Consequently, researchers are investigating other protecting groups that can be cleaved under milder or orthogonal conditions.
Furthermore, backbone protection strategies are gaining traction to mitigate issues like diketopiperazine formation, a common side reaction involving glycine (B1666218) residues. sigmaaldrich.com Protecting the amide backbone nitrogen can prevent the formation of these undesirable cyclic byproducts.
The following table summarizes some of the protecting groups being explored as alternatives or adjuncts to the standard Fmoc group for the synthesis of peptides containing D-glycine and other D-amino acids.
| Protecting Group | Abbreviation | Cleavage Conditions | Key Advantages |
| tert-Butyloxycarbonyl | Boc | Strong acid (e.g., TFA) | Well-established; orthogonal to Fmoc |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst | Orthogonal to both Fmoc and Boc |
| 2-(4-Nitrophenylsulfonyl)ethoxycarbonyl | Nsc | Mild base (e.g., piperidine) | Offers different cleavage kinetics than Fmoc |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Hydrazine | Orthogonal protection for side chains |
Exploration of Alternative Linkers and Resins for D-Amino Acid Peptides
The solid support, comprising a resin and a linker, is a critical component of SPPS, dictating the conditions for peptide cleavage and influencing the purity of the final product. springernature.combiosynth.com The choice of linker is particularly important in the synthesis of D-amino acid-containing peptides to minimize racemization and other side reactions. sigmaaldrich.com
Wang and Rink amide resins are commonly employed for the synthesis of peptide acids and amides, respectively. fluorochem.co.uk However, for peptides with C-terminal residues prone to racemization, such as certain D-amino acids, alternative linkers are often preferred. sigmaaldrich.combiosynth.com 2-Chlorotrityl chloride (2-CTC) resin is a popular choice in this context as it allows for the attachment of the first amino acid under mild conditions, thereby preserving its stereochemical integrity. sigmaaldrich.combiosynth.com
Safety-catch linkers represent another important class of solid supports that are gaining prominence. mdpi.com These linkers are stable under the conditions of peptide chain elongation but can be activated by a specific chemical transformation to allow for cleavage under mild conditions. mdpi.com This strategy offers greater flexibility and is compatible with a wider range of protecting group schemes.
The table below highlights some of the key resins and linkers being utilized and developed for the synthesis of D-amino acid peptides.
| Resin/Linker Type | Common Examples | Key Features | Applications in D-Peptide Synthesis |
| Benzyl Alcohol-Type | Wang Resin, PAM Resin | Cleavage with moderate to strong acid (TFA). peptide.comiris-biotech.de | Synthesis of peptide acids. |
| Amide-Forming | Rink Amide Resin, Sieber Amide Resin | Cleavage with TFA to yield peptide amides. biosynth.comiris-biotech.de | Synthesis of C-terminally amidated peptides. |
| Highly Acid-Labile | 2-Chlorotrityl (2-CTC) Resin, NovaSyn® TGT Resin | Mild cleavage conditions (e.g., dilute TFA, acetic acid). sigmaaldrich.comiris-biotech.de | Minimizes racemization of C-terminal D-amino acids. |
| Safety-Catch | Sulfonamide-based linkers | Stable during synthesis; activated for cleavage. mdpi.com | Synthesis of protected peptide fragments and cyclic peptides. |
The continuous development of novel resins and linkers with improved properties, such as enhanced swelling characteristics in green solvents and greater stability, is a key trend that will further facilitate the synthesis of complex D-amino acid peptides.
Integration with Advanced Chemical Biology and Synthetic Biology Platforms
Fmoc-[D]Gly-OH and the resulting D-peptides are becoming increasingly integrated into advanced chemical biology and synthetic biology platforms, enabling the exploration of biological systems in unprecedented ways. nih.gov The inherent resistance of D-peptides to proteolytic degradation makes them excellent candidates for in vivo applications and for probing protein-protein interactions. frontiersin.org
One of the most powerful applications of D-peptides is in mirror-image phage display. rhhz.net This technique allows for the selection of D-peptides that bind to a specific L-protein target by using a synthetic D-version of the target protein. rhhz.net This approach has been successfully used to identify potent D-peptide inhibitors of various disease-related proteins.
Furthermore, D-peptides are being used as building blocks in synthetic biology to create novel protein-like architectures with tailored functions. frontiersin.org The incorporation of D-amino acids can induce specific secondary structures and enhance the stability of these synthetic proteins. Fmoc-[D]Gly-OH, being achiral, can be strategically incorporated into these designs to introduce flexibility or to act as a linker between different structural domains. advancedchemtech.compeptide.com
The use of D-peptides in the development of cell-penetrating peptides (CPPs) is another exciting area of research. D-amino acid-containing CPPs can exhibit enhanced stability and cellular uptake, making them valuable tools for the delivery of therapeutic cargo into cells.
Industrial Scale-Up and Process Intensification of D-Peptide Synthesis
The growing therapeutic potential of D-peptides has created a demand for their production on an industrial scale. bachem.com However, the transition from laboratory-scale synthesis to large-scale manufacturing presents significant challenges, including high solvent consumption, the use of hazardous reagents, and the need for efficient purification methods. nih.govnih.gov
Process intensification, which aims to make chemical processes smaller, cleaner, and more energy-efficient, is a key focus in the industrial production of D-peptides. cobaltcommunications.comcytivalifesciences.comcetjournal.itcytivalifesciences.com This includes the adoption of green chemistry principles, such as the use of more environmentally friendly solvents and reagents. advancedchemtech.comrsc.orgresearchgate.net For instance, researchers are exploring alternatives to commonly used solvents like dimethylformamide (DMF) and developing more atom-economical coupling reagents. biospace.com
Continuous manufacturing is another emerging trend in peptide production. advancedchemtech.com Continuous flow reactors offer several advantages over traditional batch processes, including better control over reaction parameters, reduced waste generation, and the potential for higher throughput.
Automation and the implementation of Process Analytical Technology (PAT) are also crucial for ensuring the quality and consistency of large-scale D-peptide synthesis. bachem.com Real-time monitoring of critical process parameters allows for better process control and can help to minimize batch-to-batch variability.
The development of more efficient and scalable purification techniques, such as multi-column countercurrent chromatography, is also essential for the cost-effective production of D-peptides at an industrial scale. nih.gov
Q & A
Basic: What is the recommended synthetic route for preparing Fmoc-[D]Gly-OH with high enantiomeric purity?
Methodological Answer:
Fmoc-[D]Gly-OH is typically synthesized via Fmoc-protection of D-Glycine. A validated protocol involves:
- Dissolving D-Glycine in a 1:1 CH₃CN/H₂O solution under nitrogen.
- Adding Et₃N to adjust pH to ~8.5, followed by Fmoc-OSu (1:1 molar ratio to glycine).
- Stirring until reaction completion (monitored by TLC or HPLC), followed by precipitation in 1 M HCl.
- Purification via filtration, washing with EtOAc, and drying under vacuum to yield a white solid (92% yield) .
- Enantiomeric purity (≥99.8%) is confirmed by chiral HPLC or NMR analysis of the diastereomeric derivatives .
Advanced: How can racemization be minimized during the incorporation of Fmoc-[D]Gly-OH into automated solid-phase peptide synthesis (SPPS)?
Methodological Answer:
Racemization risks arise during activation and coupling. Mitigation strategies include:
- Using low-temperature coupling (e.g., 0–4°C) with HATU or PyBOP as activators, which reduce base-induced racemization .
- Optimizing deprotection with 20% piperidine in DMF (≤2 min) to prevent prolonged base exposure .
- Incorporating Fmoc-(Dmb)Gly-OH derivatives to stabilize the glycine residue during iterative couplings in β-sheet-prone sequences .
- Monitoring coupling efficiency via Kaiser tests or FT-IR spectroscopy .
Basic: What are the critical storage and handling protocols for Fmoc-[D]Gly-OH to ensure stability?
Methodological Answer:
- Storage: Store desiccated at -20°C in airtight containers. Avoid moisture and repeated freeze-thaw cycles to prevent hydrolysis of the Fmoc group .
- Solubility: Prepare stock solutions in anhydrous DMSO (10–50 mM) and aliquot for single-use to minimize DMSO-induced side reactions .
- Safety: Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. In case of spills, collect with absorbent materials and dispose as hazardous waste .
Advanced: How can contradictory data on coupling efficiency in flow-chemistry SPPS using Fmoc-[D]Gly-OH be resolved?
Methodological Answer:
Contradictions often stem from variable resin swelling, activation times, or temperature gradients. Systematic troubleshooting involves:
- Screening resins (e.g., ChemMatrix Rink Amide) for compatibility with D-amino acids under high-flow conditions (40 mL/min) .
- Optimizing activation time (e.g., 5–10 min for HATU/DIPEA) and coupling temperature (90°C for rapid kinetics) .
- Validating stepwise yields via LC-MS to identify incomplete couplings or deletions. Adjust molar excess (2–4×) of Fmoc-[D]Gly-OH for sterically hindered sequences .
Basic: What analytical methods are most reliable for confirming the structural integrity of Fmoc-[D]Gly-OH?
Methodological Answer:
- NMR: ¹H and ¹³C NMR (e.g., δ 7.77 ppm for Fmoc aromatic protons, δ 173.6 ppm for carbonyl carbons) confirm regiochemistry and purity .
- HPLC: Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection (265 nm for Fmoc group) verifies ≥99% purity .
- Mass Spectrometry: High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., [M+H]⁺ = 312.1 for Fmoc-[D]Gly-OH) .
Advanced: What strategies prevent aggregation when incorporating Fmoc-[D]Gly-OH into β-sheet-rich amyloid peptides?
Methodological Answer:
- Backbone Modification: Use pseudoproline dipeptides (e.g., Fmoc-Glu(OtBu)-Ser(ψMe,MePro)-OH) to disrupt β-sheet propensity during synthesis .
- Solvent Optimization: Employ chaotropic agents (e.g., 2,2,2-trifluoroethanol) in coupling steps to solubilize hydrophobic intermediates .
- Stepwise Acetylation: Temporarily acylate the N-terminus after Fmoc-[D]Gly-OH incorporation to reduce interchain hydrogen bonding .
Basic: How does the choice of resin affect the coupling efficiency of Fmoc-[D]Gly-OH in SPPS?
Methodological Answer:
- Resin Type: Use low-loading resins (0.2–0.5 mmol/g) like Wang or Rink Amide to reduce steric hindrance .
- Swelling: Pre-swell resins in DCM/DMF (1:1) for 1 hr to enhance accessibility of reactive sites .
- Compatibility: Avoid acid-labile resins (e.g., 2-chlorotrityl) if TFA cleavage is required, as D-Glycine may racemize under strong acidic conditions .
Advanced: How to troubleshoot low yields in Fmoc-[D]Gly-OH-mediated macrocyclization reactions?
Methodological Answer:
- Activation Method: Use COMU or DIC/Oxyma for efficient cyclization without epimerization .
- Dilution Effects: Optimize concentration (0.1–1 mM) to favor intramolecular over intermolecular reactions .
- Microwave Assistance: Apply microwave irradiation (50–60°C, 10–20 W) to accelerate ring-closing kinetics while maintaining enantiopurity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
